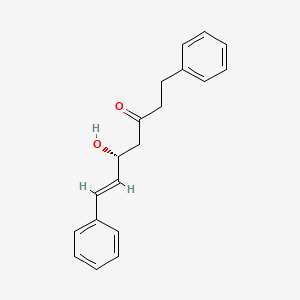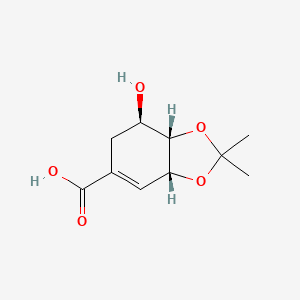
3,4-o-Isopropylidene-shikimic acid
Descripción general
Descripción
El ácido 3,4-O-isopropilideno-shikímico es un derivado del ácido shikímico, un compuesto natural que se encuentra en plantas como el Illicium verum (anís estrellado) y el Hypericum wightianum . Este compuesto es conocido por sus propiedades antiinflamatorias, analgésicas y antioxidantes . Se ha estudiado por sus posibles aplicaciones terapéuticas en varios campos, incluida la medicina y la biología .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido 3,4-O-isopropilideno-shikímico puede sintetizarse a través de una serie de reacciones químicas que comienzan con el ácido shikímico. El proceso generalmente implica la protección de los grupos hidroxilo del ácido shikímico utilizando grupos isopropilideno . Esta protección se logra haciendo reaccionar el ácido shikímico con acetona en presencia de un catalizador ácido . Las condiciones de reacción generalmente incluyen un rango de temperatura de 0-5°C y un tiempo de reacción de varias horas .
Métodos de Producción Industrial
La producción industrial de ácido 3,4-O-isopropilideno-shikímico sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos de grado industrial y condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza . El producto final se purifica mediante técnicas de cristalización o cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3,4-O-isopropilideno-shikímico experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .
Reactivos y Condiciones Comunes
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir ácidos carboxílicos, mientras que las reacciones de reducción pueden producir alcoholes .
Aplicaciones Científicas De Investigación
Química: Se utiliza como precursor en la síntesis de varios compuestos bioactivos.
Biología: El compuesto ha mostrado actividades antiinflamatorias y antioxidantes significativas, lo que lo convierte en una herramienta valiosa en la investigación biológica
Industria: Las propiedades antioxidantes del compuesto lo hacen útil en el desarrollo de productos farmacéuticos y nutracéuticos
Mecanismo De Acción
Comparación Con Compuestos Similares
El ácido 3,4-O-isopropilideno-shikímico es similar a otros derivados del ácido shikímico, como el ácido 3,4-oxo-isopropilideno-shikímico .
Ácido 3,4-Oxo-isopropilideno-shikímico: Este compuesto comparte propiedades antiinflamatorias y antioxidantes similares, pero puede diferir en sus interacciones moleculares específicas y potencia
En conclusión, el ácido 3,4-O-isopropilideno-shikímico es un compuesto versátil con un potencial significativo en diversas aplicaciones científicas e industriales. Sus propiedades químicas únicas y actividades biológicas lo convierten en un tema valioso de investigación en los campos de la química, la biología y la medicina.
Propiedades
IUPAC Name |
(3aR,7R,7aS)-7-hydroxy-2,2-dimethyl-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-10(2)14-7-4-5(9(12)13)3-6(11)8(7)15-10/h4,6-8,11H,3H2,1-2H3,(H,12,13)/t6-,7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILATNHSTHZMCA-PRJMDXOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C=C(CC(C2O1)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2C=C(C[C@H]([C@@H]2O1)O)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-tert-Butyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B8019516.png)
![1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B8019519.png)

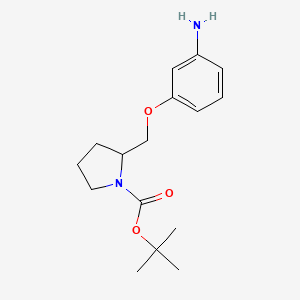

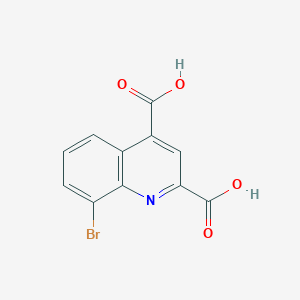
![benzyl 1-methyl-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B8019549.png)
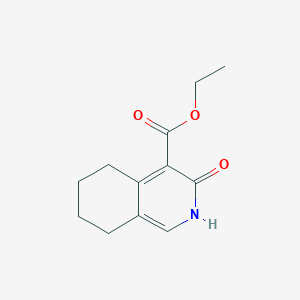
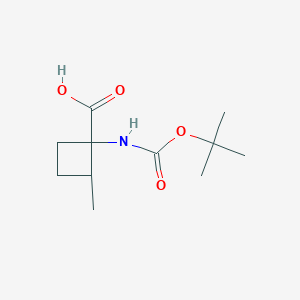
![[4-[5-[4-(Diaminomethyl)phenyl]-2-furyl]phenyl]methanediamine](/img/structure/B8019572.png)

